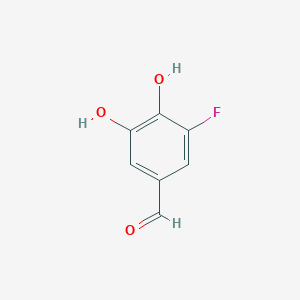
3-氟-4,5-二羟基苯甲醛
概述
描述
3-Fluoro-4,5-dihydroxybenzaldehyde, also known as 3,4-dihydroxy-5-fluorobenzaldehyde, is a chemical compound with the molecular formula C7H5FO3 . It has a molecular weight of 156.11 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4,5-dihydroxybenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 3rd position and hydroxyl groups at the 4th and 5th positions .Physical And Chemical Properties Analysis
3-Fluoro-4,5-dihydroxybenzaldehyde is a solid under normal conditions . It has a boiling point of approximately 278.2°C at 760 mmHg and a melting point of 190-191°C .科学研究应用
合成和抗癌活性
- 抗癌研究:3-氟-4,5-二羟基苯甲醛衍生物已被合成,以用于癌症治疗的潜在应用。一项专注于使用氟代苯甲醛合成喜树碱氟代类似物的研究,证明了有希望的体外抗癌特性。这些类似物保留了其母体化合物的有效细胞生长抑制特性 (Lawrence 等,2003)。
结构和化学分析
- 结构转变:一项综合研究调查了 3-氟和 3-氟-4-甲氧基苯甲醛在低温条件下的结构转变。这项研究涉及红外光谱和量子化学计算,提供了对这些化合物在低温下的构象和转变的见解 (Ildız、Konarska & Fausto,2018)。
化学合成
- 合成方法:已经开发出各种合成 3-氟-4,5-二羟基苯甲醛及其衍生物的方法。这些方法旨在简化合成过程,同时减少环境和工业危害。一项研究详细介绍了一种一步合成方法,避免使用浓酸,从而使该过程更环保且更具成本效益 (王宝杰,2006)。
生物转化和环境应用
- 生物转化研究:已经使用氟代底物探索了某些真菌(例如 Bjerkandera adusta)的生物转化潜力。这些研究有助于了解这些真菌产生新型卤代芳香族化合物的 能力,这些化合物可以有各种应用 (Lauritsen & Lunding,1998)。
电催化活性
- 电化学研究:已经对二羟基苯甲醛(包括 3,4-DHB(3-氟-4,5-二羟基苯甲醛的衍生物))的氧化电沉积及其在电催化中的应用进行了研究。用这些化合物改性的电极表现出催化活性,特别是在 NADH 的电氧化中,这具有潜在的生物传感器应用 (Pariente 等,1996)。
放射性药物合成
- 放射性药物应用:含氟-18 的苯甲醛,包括 3-氟-4,5-二羟基苯甲醛的衍生物,已被合成,用作正电子发射断层扫描放射性药物合成的前体。这些化合物在用于医学成像的特定放射性药物制剂的合成中起着至关重要的作用 (Orlovskaja 等,2016)。
作用机制
属性
IUPAC Name |
3-fluoro-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUIFYFQDSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343983 | |
| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4,5-dihydroxybenzaldehyde | |
CAS RN |
71144-35-9 | |
| Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

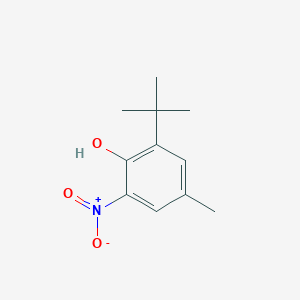
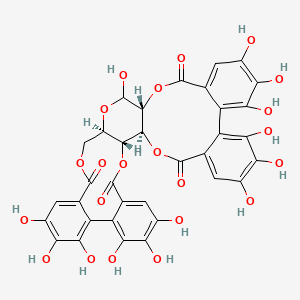

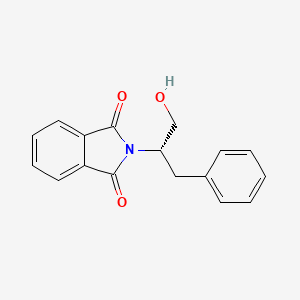

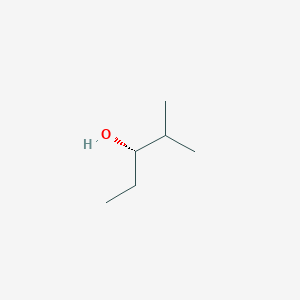
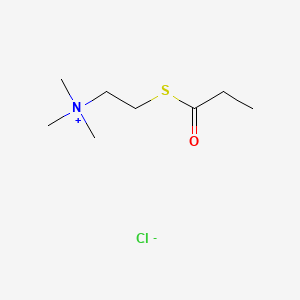






![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)